molecular formula C22H22N2O4 B302898 N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide

Cat. No. B302898
M. Wt: 378.4 g/mol
InChI Key: KXAISMOERYXGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide, also known as CPI-1189, is a chemical compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide is not fully understood, but it has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter systems, antioxidant and anti-inflammatory effects, and neuroprotective effects. N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide in lab experiments is its potential therapeutic applications in various diseases, which may provide new insights into disease mechanisms and potential treatments. However, one limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to interpret experimental results.

Future Directions

For research on N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide may include further studies on its mechanism of action, as well as its potential therapeutic applications in other diseases. In addition, studies on the pharmacokinetics and pharmacodynamics of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide may be important for understanding its potential clinical use.

Synthesis Methods

The synthesis of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with cyclohexyl isocyanate, followed by the reaction with phosgene to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,3-dioxo-2,3-dihydro-1H-isoindole to form N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide. This synthesis method has been reported in a research article by S. M. W. Rahmatullah and colleagues.

Scientific Research Applications

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In a study published in the Journal of Medicinal Chemistry, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide was shown to have neuroprotective effects in a mouse model of Alzheimer's disease. N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide was also found to improve motor function and reduce neuroinflammation in a rat model of Parkinson's disease in a study published in the Journal of Neuroinflammation. In addition, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide has been studied for its potential antipsychotic effects in a study published in the European Journal of Pharmacology.

properties

Product Name

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)-2-methoxybenzamide

InChI

InChI=1S/C22H22N2O4/c1-28-19-10-6-5-9-17(19)20(25)23-14-11-12-16-18(13-14)22(27)24(21(16)26)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,23,25)

InChI Key

KXAISMOERYXGOW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4

Origin of Product

United States

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